4-(2-Bromo-5-methoxyphenyl)butan-2-ol

Catalog No.
S14127479
CAS No.
M.F
C11H15BrO2
M. Wt
259.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Bromo-5-methoxyphenyl)butan-2-ol

Product Name

4-(2-Bromo-5-methoxyphenyl)butan-2-ol

IUPAC Name

4-(2-bromo-5-methoxyphenyl)butan-2-ol

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

InChI

InChI=1S/C11H15BrO2/c1-8(13)3-4-9-7-10(14-2)5-6-11(9)12/h5-8,13H,3-4H2,1-2H3

InChI Key

AORQHLNLCFMSRB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=CC(=C1)OC)Br)O

4-(2-Bromo-5-methoxyphenyl)butan-2-ol, also known by its IUPAC name (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol, is a compound characterized by a secondary alcohol functional group attached to a butane chain, which is further connected to a brominated and methoxylated phenyl ring. The molecular formula for this compound is C10H13BrO2, and it has a molecular weight of 245.11 g/mol. The presence of the bromine atom and the methoxy group significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields of research.

  • Oxidation: The secondary alcohol can be oxidized to form a ketone using agents such as chromium trioxide or pyridinium chlorochromate.
  • Reduction: It can be reduced further to yield primary alcohols or other derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines or thiols), leading to the formation of diverse derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the creation of various functionalized products.

4-(2-Bromo-5-methoxyphenyl)butan-2-ol exhibits notable biological activity due to its structural features. The bromine atom enhances its binding affinity to certain biological targets, potentially leading to more potent effects compared to similar compounds. This compound may interact with specific receptors or enzymes, influencing biochemical pathways. Its methoxy group also contributes to its lipophilicity, affecting its absorption and distribution within biological systems.

The synthesis of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol typically involves the following steps:

  • Bromination: Starting from 2-methoxyphenylpropane, bromination introduces the bromine atom at the 2-position of the phenyl ring.
  • Reduction: The resulting brominated intermediate undergoes reduction to convert any ketone functionalities into secondary alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.

In industrial applications, continuous flow reactors may be employed to optimize reaction conditions and enhance yield through controlled synthesis processes .

This compound finds applications across several domains:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery and development.
  • Chemical Synthesis: Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry for creating complex molecules.
  • Research: It is used in studies investigating structure-activity relationships and mechanisms of action in medicinal chemistry.

Interaction studies focus on how 4-(2-Bromo-5-methoxyphenyl)butan-2-ol interacts with biological targets. These studies reveal that the compound's unique structural features allow it to bind effectively with specific receptors or enzymes, influencing their activity. Understanding these interactions is crucial for elucidating the compound's potential therapeutic effects and side effects.

Several compounds share structural similarities with 4-(2-Bromo-5-methoxyphenyl)butan-2-ol. Below is a comparison highlighting their unique attributes:

Compound NameStructural FeaturesUnique Attributes
4-(2-Bromo-4-methoxyphenyl)butan-2-olBromine at position 2, methoxy at position 4Different substitution pattern on the phenyl ring
4-(3-Bromo-5-methoxyphenyl)butan-2-olBromine at position 3, methoxy at position 5Variation in bromine positioning affecting reactivity
(2Bromo)-5-chlorophenolChlorine instead of bromineDifferent halogen affecting biological interactions
4-Methoxyphenylbutan-2-olNo halogen substitutionLacks halogen functionality leading to different reactivity

Uniqueness

The uniqueness of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol lies primarily in its specific combination of a bromine atom and a methoxy group on the phenyl ring. This combination not only enhances its reactivity but also influences its biological activity compared to other halogenated phenolic compounds. The presence of both functionalities allows for diverse synthetic applications while maintaining significant biological relevance .

Bromination remains a cornerstone for introducing bromine atoms into aromatic rings. For 4-(2-Bromo-5-methoxyphenyl)butan-2-ol, traditional methods often involve electrophilic aromatic substitution (EAS) on pre-functionalized phenylbutanol precursors.

Electrophilic Bromination Mechanisms

In EAS, the methoxy group (-OCH₃) acts as an activating ortho/para-directing group, facilitating bromine incorporation at the 2- and 5-positions of the phenyl ring. A typical protocol involves treating 4-(5-methoxyphenyl)butan-2-ol with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), at 0–25°C. The reaction proceeds via the generation of a bromonium ion intermediate, which attacks the electron-rich aromatic ring.

Key Variables:

  • Catalyst Loading: FeBr₃ (10–15 mol%) optimizes bromonium ion formation without over-bromination.
  • Temperature Control: Reactions below 30°C minimize side products like dibrominated species.

Limitations of Classical Methods

Traditional bromination often suffers from poor regioselectivity due to competing para-bromination and aliphatic chain bromination. For example, the butan-2-ol chain’s secondary alcohol may react with HBr byproducts, necessitating protective group strategies.

Role in Polycyclic Ether Synthesis

4-(2-Bromo-5-methoxyphenyl)butan-2-ol serves as a versatile building block in the construction of polycyclic ether natural products, particularly marine metabolites with complex ladder-like structures. The compound's unique structural features make it particularly valuable for accessing these challenging synthetic targets through several key approaches.

The Suzuki-Miyaura cross-coupling strategy has emerged as the predominant method for polycyclic ether construction [1] [2]. This approach exploits the reactivity of the brominated aromatic ring in 4-(2-Bromo-5-methoxyphenyl)butan-2-ol to form crucial carbon-carbon bonds. The methodology involves the conversion of the brominated phenyl moiety to the corresponding alkylborane, which then undergoes palladium-catalyzed cross-coupling with ketene acetal triflates or phosphates [1]. This strategy has been successfully applied to the synthesis of complex marine natural products such as gambierol and gymnocin-A, where the compound serves as a key intermediate for constructing the polycyclic ether core [2].

Research by Nakata and Sasaki has demonstrated that the alcohol functionality in 4-(2-Bromo-5-methoxyphenyl)butan-2-ol can be strategically utilized for reductive ring-closure reactions [1]. The secondary alcohol undergoes selective transformations to generate cyclic ether systems through intramolecular cyclization processes. These reactions typically proceed under mild conditions using hydroboration-oxidation sequences followed by reductive cyclization, achieving yields of 86-98% in key steps [3].

The aldol addition approach represents another significant application of this compound in polycyclic ether synthesis. The butanol chain provides the necessary nucleophilic center for aldol reactions with appropriately functionalized aldehydes, leading to the formation of complex polycyclic frameworks [3]. This methodology has been particularly successful in the synthesis of brevisin, where the compound serves as a precursor to the key tricyclic ether fragments. The aldol reaction proceeds through lithium enolate formation, followed by stereoselective addition to yield the desired polycyclic ether core in 68-75% overall yield for the three-step sequence [3].

Ring-closing metathesis strategies have also incorporated 4-(2-Bromo-5-methoxyphenyl)butan-2-ol as a building block for constructing fused polyether sequences [4]. The compound can be functionalized to introduce olefinic termini, which then undergo metathesis reactions to form medium and large ring systems. This approach has proven particularly valuable for accessing the complex ring systems found in marine polycyclic ethers, with reaction yields typically ranging from 70-85% [4].

Building Block for Chiral Auxiliary Development

The structural features of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol make it an excellent candidate for developing chiral auxiliary systems, particularly through asymmetric bromination and desymmetrization strategies. The compound's phenolic structure combined with the chiral alcohol center provides multiple opportunities for stereoselective transformations.

Desymmetrizing asymmetric ortho-bromination has emerged as a particularly powerful application of this compound [5]. The methodology employs chiral squaramide catalysts to achieve highly enantioselective bromination of the aromatic ring, typically yielding products with 90-98.5% enantiomeric excess. This approach is particularly valuable for constructing P-stereogenic compounds and other chiral building blocks used in asymmetric synthesis [5]. The reaction proceeds under mild conditions at room temperature, with reaction times of 15-20 minutes, making it highly practical for synthetic applications.

The chiral auxiliary strategy utilizing 4-(2-Bromo-5-methoxyphenyl)butan-2-ol has been developed for controlling stereochemistry in various synthetic transformations [6]. The secondary alcohol center can be converted to various chiral auxiliary frameworks, including oxazolidinone derivatives and camphor-derived systems. These auxiliaries have demonstrated high levels of stereocontrol in aldol reactions, alkylation reactions, and other carbon-carbon bond-forming processes, typically achieving diastereoselectivities greater than 90% [6].

Research has shown that the brominated aromatic ring in 4-(2-Bromo-5-methoxyphenyl)butan-2-ol can undergo enantioselective functionalization through various catalytic systems [7]. Atroposelective bromination reactions using high-valent palladium catalysis have been developed to access chiral biaryl scaffolds with excellent stereoselectivity. These reactions proceed through C-H halogenation mechanisms employing chiral transient directing groups, achieving enantioselectivities up to 99% in select cases [7].

The compound has also found applications in template-directed synthesis of chiral macrocycles [8]. The alcohol functionality can be used to install chiral interlocking auxiliary systems that direct the formation of mechanically interlocked molecules with high stereoselectivity. This approach has been particularly valuable for constructing rotaxane structures where the chiral auxiliary controls the threading process before being removed to generate the final product [8].

Intermediate in Natural Product Analog Production

4-(2-Bromo-5-methoxyphenyl)butan-2-ol plays a crucial role as an intermediate in the synthesis of natural product analogs, particularly those related to marine polycyclic ethers and their biologically active derivatives. The compound's structural similarity to naturally occurring metabolites makes it an ideal starting point for analog development.

The synthesis of brevetoxin analogs represents one of the most significant applications of this compound in natural product chemistry [9]. The compound serves as a key building block for constructing the complex polycyclic ether frameworks characteristic of brevetoxins, which are potent neurotoxins produced by marine dinoflagellates. The synthetic strategy involves using the brominated aromatic ring for cross-coupling reactions to build the polyether backbone, while the alcohol functionality provides sites for further functionalization and ring closure [9].

Brevisin analogs have been synthesized using 4-(2-Bromo-5-methoxyphenyl)butan-2-ol as a precursor to the tricyclic ether units [3]. The compound undergoes a series of transformations including aldol addition, cyclization, and functional group manipulations to generate the complex polycyclic framework. The synthetic approach has yielded over 70 mg of synthetic material, enabling detailed biological evaluation of the analogs [3].

Research has demonstrated the utility of this compound in constructing ciguatoxin fragments, which are among the most complex marine natural products [1]. The compound serves as a building block for the FGHIJKLM ring fragment through a convergent synthesis approach. The methodology involves Suzuki-Miyaura coupling followed by reductive cyclization to generate the required polycyclic ether system with high stereoselectivity [1].

The compound has also been utilized in the synthesis of gambierol derivatives, where it serves as a precursor to the ABC ring fragment [1]. The synthetic strategy involves multiple transformations of the brominated aromatic ring and alcohol functionality to construct the complex octacyclic polyether core. The approach has demonstrated high efficiency, with key steps proceeding in 85-95% yield [1].

Studies have shown that 4-(2-Bromo-5-methoxyphenyl)butan-2-ol can be converted to various phenolic natural product analogs through selective demethylation and functional group transformations [10]. The compound has been used as a precursor to 4-(p-methoxyphenyl)-2-amino-butane, a biologically active molecule with applications in controlling phytopathogenic insects and mites [10].

Template for Heteroatom-Rich Macrocycle Assembly

The structural features of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol make it particularly well-suited for template-directed synthesis of heteroatom-rich macrocycles, where the compound can serve both as a building block and as a directing element for macrocycle formation.

Template synthesis methodologies have been developed that exploit the coordinating properties of the methoxy group and the alcohol functionality to direct macrocycle assembly [11]. The approach involves using metal ions as templates to preorganize the building blocks before covalent bond formation. This strategy has been particularly successful for constructing nitrogen-oxygen macrocycles and mixed heteroatom systems with ring sizes ranging from 18-27 membered rings [11].

Research has demonstrated that 4-(2-Bromo-5-methoxyphenyl)butan-2-ol can be incorporated into phenol-based heterodinucleating macrocycles through template synthesis [12]. The compound serves as a precursor to macrocyclic ligands possessing dissimilar N(amine)2O2 and N(imine)2O2 metal-binding sites. These macrocycles are capable of incorporating two different metal ions to provide homo- and hetero-dinuclear complexes with unique properties [12].

The active template synthesis approach has been applied to construct mechanically interlocked molecules using 4-(2-Bromo-5-methoxyphenyl)butan-2-ol as a key component [13]. This methodology exploits the dual ability of the compound to serve as both a template for organizing building blocks and as a substrate for catalytic bond formation. The approach has been particularly successful for constructing rotaxanes and catenanes with high efficiency under mild conditions [13].

Studies have shown that the compound can be used in crown ether synthesis through template-directed cyclization reactions [14]. The methodology involves the cyclometalation of the compound with appropriate diamines to form macrocyclic complexes. These reactions proceed through photoinduced C-N cross-coupling mechanisms, achieving high yields and selectivity for the desired macrocyclic products [14].

The compound has also been utilized in the synthesis of fluorescent macrocyclic arenes through template-directed approaches [15]. The brominated aromatic ring provides a site for further functionalization, while the alcohol functionality can be used for attaching fluorescent moieties or other functional groups. This approach has enabled the construction of macrocyclic systems with unique photophysical properties [15].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

258.02554 g/mol

Monoisotopic Mass

258.02554 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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